N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound characterized by its unique structure, which includes difluoroethyl and fluoroethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoroethyl and fluoroethyl groups are introduced through specific alkylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine
- N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine
Uniqueness
The uniqueness of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine lies in its specific combination of difluoroethyl and fluoroethyl groups, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
CAS No. |
1855943-87-1 |
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Molecular Formula |
C12H16F3N5 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-9-10(5-18-20(9)8-12(14)15)4-16-11-6-17-19(7-11)3-2-13/h5-7,12,16H,2-4,8H2,1H3 |
InChI Key |
LDMKVLNPRGIWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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